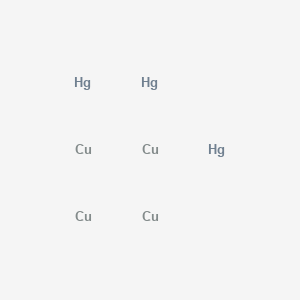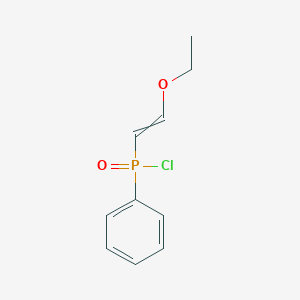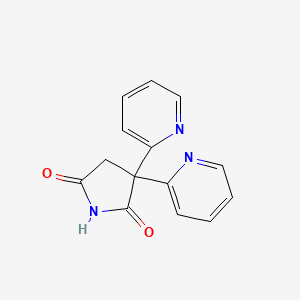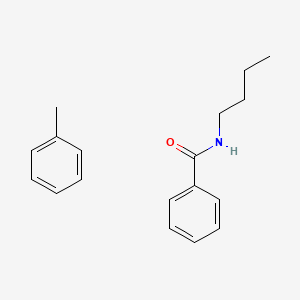
Copper;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper and mercury are two distinct elements that can form an amalgam, a type of alloy where mercury is the solvent. This amalgam has unique properties due to the combination of copper’s conductivity and mercury’s liquid state at room temperature. Historically, amalgams have been used in various applications, including dental fillings and gold extraction.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper and mercury amalgams can be prepared by grinding copper with mercury or by immersing copper in mercury. The reaction is typically carried out at room temperature, and the amalgamation process can be accelerated by heating or using a catalyst such as vinegar .
Industrial Production Methods
In industrial settings, copper-mercury amalgams are produced by mixing copper powder with mercury in a controlled environment. The mixture is then subjected to mechanical grinding to ensure thorough amalgamation. This process can be optimized using ball mills to achieve a uniform distribution of mercury within the copper matrix .
Analyse Des Réactions Chimiques
Types of Reactions
Copper-mercury amalgams undergo various chemical reactions, including:
Oxidation: Copper in the amalgam can oxidize to form copper oxides.
Reduction: Mercury can be reduced from its ionic form to its elemental state.
Substitution: Copper can participate in substitution reactions with other metals.
Common Reagents and Conditions
Oxidation: Oxygen or air can oxidize copper in the amalgam.
Reduction: Reducing agents like hydrogen can reduce mercury ions.
Substitution: Other metals such as zinc or silver can replace copper in the amalgam under specific conditions
Major Products Formed
Copper Oxides: Formed during oxidation.
Elemental Mercury: Produced during reduction.
Metallic Substitutes: Formed during substitution reactions
Applications De Recherche Scientifique
Chemistry
Copper-mercury amalgams are used as catalysts in various chemical reactions due to their unique properties. They are also employed in analytical chemistry for the detection of trace elements .
Biology
In biological research, copper-mercury amalgams are used to study the effects of heavy metals on biological systems. They serve as models for understanding metal toxicity and bioaccumulation .
Medicine
Historically, copper-mercury amalgams were used in dental fillings due to their malleability and durability. their use has declined due to concerns about mercury toxicity .
Industry
In the industrial sector, copper-mercury amalgams are used in the extraction of precious metals like gold and silver. The amalgam process allows for efficient separation of these metals from their ores .
Mécanisme D'action
The antimicrobial properties of copper and mercury are well-documented. Copper ions disrupt microbial cell membranes and interfere with enzyme function, leading to cell death. Mercury ions bind to thiol groups in proteins, inhibiting their function and causing cellular damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silver-Mercury Amalgam: Used in dental applications, similar to copper-mercury amalgams.
Gold-Mercury Amalgam: Used in gold extraction processes.
Zinc-Mercury Amalgam: Used in electrochemical applications .
Uniqueness
Copper-mercury amalgams are unique due to the combination of copper’s excellent electrical conductivity and mercury’s liquid state at room temperature. This makes them particularly useful in applications requiring both properties, such as in certain types of switches and relays .
Propriétés
Numéro CAS |
90314-63-9 |
|---|---|
Formule moléculaire |
Cu4Hg3 |
Poids moléculaire |
855.96 g/mol |
Nom IUPAC |
copper;mercury |
InChI |
InChI=1S/4Cu.3Hg |
Clé InChI |
FCAIWVDPJSUDCL-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Hg].[Hg].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid](/img/structure/B14356576.png)




![1,7,7-Trimethyl-2-phenoxybicyclo[2.2.1]heptane](/img/structure/B14356618.png)
![2-[2-(Hydroxymethyl)-6,6-dimethylcyclohex-1-en-1-yl]ethan-1-ol](/img/structure/B14356621.png)



![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

